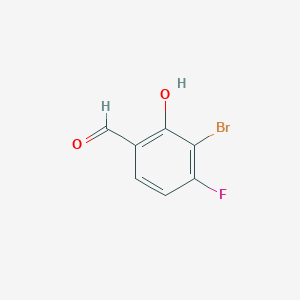

3-Bromo-4-fluoro-2-hydroxybenzaldehyde

Description

Importance of Halogenation and Hydroxylation in Chemical Design

The deliberate incorporation of halogen atoms (halogenation) and hydroxyl groups (hydroxylation) into a molecule is a critical strategy in modern chemical and drug design. nih.gov Halogens like bromine and fluorine can significantly alter a molecule's physicochemical properties. nih.gov For instance, halogenation can enhance a compound's binding affinity to biological targets, a crucial factor in drug efficacy. nih.govmanchester.ac.uk It can also increase a molecule's lipophilicity (its ability to dissolve in fats and oils), which can improve its absorption and distribution within the body. nih.gov

Hydroxylation, the addition of an -OH group, introduces a polar site on the molecule. This can influence solubility, provide a point for further chemical modification, and create opportunities for hydrogen bonding, which is vital for molecular recognition in biological systems. The strategic placement of both halogens and hydroxyl groups on a benzaldehyde (B42025) scaffold creates a highly functionalized and versatile chemical intermediate. manchester.ac.ukacs.org

Specific Research Focus on 3-Bromo-4-fluoro-2-hydroxybenzaldehyde within Aromatic Chemistry

Within the broad class of substituted aromatic compounds, this compound stands out due to its unique arrangement of functional groups. The presence of a bromine atom, a fluorine atom, and a hydroxyl group on the same benzaldehyde ring makes it a highly valuable, multi-functional building block. This specific combination of substituents offers several reactive sites, allowing for sequential and regioselective chemical modifications.

The research interest in this particular molecule lies in its potential as a precursor for synthesizing complex, polysubstituted aromatic compounds. rsc.org The aldehyde group can be transformed into a variety of other functionalities, the hydroxyl group can direct certain reactions and be used as a handle for ether or ester formation, and the bromo- and fluoro-substituents can participate in a range of cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. This versatility makes this compound a target for chemists aiming to construct novel bioactive molecules for medicinal and agricultural applications.

Detailed Research Findings

While specific research exclusively detailing the applications of this compound is limited, its chemical structure points to its significant potential as a synthetic intermediate. Its utility can be inferred from research on closely related polysubstituted benzaldehydes.

For instance, related compounds like 3-bromo-2-hydroxybenzaldehyde are used in the synthesis of biologically active molecules, including potential antiviral and anticancer agents. nih.gov Similarly, fluorinated hydroxybenzaldehydes are employed to create complex heterocyclic structures and ligands for metal complexes with applications in catalysis and materials science. ossila.com

The synthesis of this compound itself would likely start from a simpler, commercially available precursor like 4-fluoro-2-hydroxybenzaldehyde (B130115), followed by a regioselective bromination step. The synthesis of related compounds, such as 3-bromo-4-fluorobenzaldehyde (B1265969), has been achieved by the bromination of 4-fluorobenzaldehyde (B137897). google.comgoogle.com A similar strategy, with careful control of reaction conditions to direct the bromine to the correct position, would be employed.

The primary value of this compound in research is as a versatile scaffold. Organic chemists can exploit the differential reactivity of its functional groups to build complex molecular architectures step-by-step, a key process in the discovery of new chemical entities.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde |

| Molecular Formula | C₇H₄BrFO₂ nih.gov |

| Molecular Weight | 219.01 g/mol nih.gov |

| CAS Number | 251300-28-4 nih.gov |

| Appearance | Solid (predicted) |

| Computed Descriptors | |

| InChI | InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H nih.gov |

| InChIKey | YYCQXIWKIRQWHN-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1=C(C(=C(C=C1Br)F)O)C=O nih.gov |

Note: The data presented is for the isomer 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. These values are expected to be very similar for this compound due to the identical atomic composition.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIZWDSBSPYJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856076-73-8 | |

| Record name | 3-bromo-4-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Bromo 4 Fluoro 2 Hydroxybenzaldehyde and Its Structural Analogs

Retrosynthetic Analysis of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde

Retrosynthetic analysis of this compound reveals several plausible synthetic pathways originating from simpler, commercially available precursors. The primary disconnections involve the introduction of the bromine atom, the formyl group (CHO), and the hydroxyl group (OH).

Disconnection of the C-CHO bond: This is a common and effective strategy. The formyl group can be introduced onto a 3-bromo-4-fluorophenol (B1273239) precursor. This approach relies on formylation reactions, such as ortho-formylation, directed by the existing hydroxyl group.

Disconnection of the C-Br bond: This pathway suggests the bromination of a 4-fluoro-2-hydroxybenzaldehyde (B130115) intermediate. The success of this route depends on the ability to selectively introduce a bromine atom at the C3 position, navigating the directing effects of the activating hydroxyl group and the deactivating, yet ortho-, para-directing, formyl group.

Disconnection of the C-OH bond: This approach is generally less common but could involve strategies such as the hydrolysis of a diazonium salt derived from a corresponding aniline (B41778) or a nucleophilic aromatic substitution on a highly activated precursor.

Based on these primary disconnections, the most logical key intermediates for the synthesis are 3-bromo-4-fluorophenol and 4-fluoro-2-hydroxybenzaldehyde .

Direct Synthesis Routes for this compound and General Strategies for Similar Frameworks

The synthesis of this compound can be achieved through several direct routes, primarily involving electrophilic aromatic substitution and directed metalation strategies.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. For the target molecule, this involves introducing the formyl and bromo groups onto an existing aromatic ring.

Formylation of Phenols: The introduction of a formyl group ortho to a hydroxyl group is a well-established transformation. orgsyn.org One effective method involves the reaction of a phenol (B47542) with anhydrous magnesium dichloride and paraformaldehyde in a suitable solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgnih.gov This method, a variation of the Duff reaction, offers high regioselectivity for the ortho position due to chelation control involving the magnesium ion and the phenolic oxygen. orgsyn.org For a precursor like 3-bromo-4-fluorophenol, the powerful ortho-directing ability of the hydroxyl group would be expected to direct formylation to the C2 position, yielding the target compound.

Bromination of Substituted Benzaldehydes: Alternatively, the synthesis can commence with 4-fluoro-2-hydroxybenzaldehyde, followed by electrophilic bromination. The hydroxyl group is a strong activating and ortho-, para-directing group, while the fluorine is a weak deactivator but also ortho-, para-directing. The formyl group is a meta-directing deactivator. In this case, the powerful activating effect of the hydroxyl group would dominate, directing the incoming bromine electrophile to the positions ortho and para to it. Since the para position (C5) is already substituted with fluorine, bromination is strongly directed to the C3 position, which is ortho to the hydroxyl group, leading to the desired product.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chem-station.comwikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

The general principle involves the interaction of a DMG with a strong base, typically an alkyllithium compound like n-butyllithium, to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile to introduce a new substituent specifically at the ortho position. wikipedia.orguwindsor.ca The hydroxyl group itself is not a suitable DMG as it would be deprotonated by the strong base. Therefore, it must be converted into a more robust DMG, such as an O-carbamate (e.g., -OCONEt₂), which is one of the most powerful DMGs known. nih.gov

A plausible DoM strategy for this compound could involve:

Protection of the hydroxyl group of 3-bromo-4-fluorophenol as a suitable DMG, for instance, an O-aryl carbamate (B1207046).

Treatment with a strong lithium base (e.g., sec-butyllithium) at low temperature to effect lithiation at the C2 position, directed by the carbamate group.

Quenching the resulting aryllithium species with a formylating agent, such as N,N-dimethylformamide (DMF).

Deprotection of the carbamate group to reveal the final this compound.

The introduction of a bromine atom onto an aromatic ring is a critical step in the synthesis of the target compound and its analogs. The choice of brominating agent and conditions is crucial for achieving high yield and selectivity. Phenols and other activated aromatic systems are particularly susceptible to bromination, sometimes leading to multiple substitutions. pw.live

Common bromination methods include the use of molecular bromine (Br₂), often with a Lewis acid catalyst for less activated rings, or in polar solvents for activated rings. google.comkhanacademy.org For highly activated substrates like phenols, the reaction with aqueous bromine water can lead to exhaustive bromination, yielding tri-substituted products. pw.livekhanacademy.org To achieve mono-bromination, less reactive solvents like carbon disulfide or carbon tetrachloride are often used. pw.live Other reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can provide a controlled source of electrophilic bromine, often leading to cleaner reactions and higher selectivity. chemicalbook.comresearchgate.net For instance, the bromination of 4-fluoronitrobenzene has been successfully achieved in high yield using DBDMH in acetic acid. researchgate.net

| Brominating Agent | Typical Substrate/Conditions | Key Features | Reference |

|---|---|---|---|

| Bromine (Br₂) in Acetic Acid | Bromination of p-nitrophenol | Common method for activated rings; can lead to over-bromination. | orgsyn.org |

| Bromine (Br₂) with Lewis Acid (e.g., ZnBr₂) | Bromination of 4-fluorobenzaldehyde (B137897) | Catalyst increases electrophilicity of bromine for moderately deactivated rings. | google.com |

| N-Bromosuccinimide (NBS) | Dibromination of phenol in dichloromethane | Mild brominating agent, provides a low concentration of Br₂. | chemicalbook.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Bromination of 4-fluoronitrobenzene in acetic acid | Efficient solid reagent, provides high yields for specific substrates. | researchgate.net |

| Sodium Bromide / Sodium Hypochlorite (B82951) | Bromination of 4-fluorobenzaldehyde in a biphasic system | In situ generation of electrophilic bromine; avoids handling liquid bromine. | google.com |

While less common for this specific target, the introduction of a hydroxyl group onto a pre-existing bromo-fluoro-benzaldehyde framework is a viable synthetic consideration. One established method for converting aryl halides to phenols involves hydrolysis under high temperature and pressure, often with a base like calcium hydroxide (B78521) and a copper catalyst. google.com However, this method can lack selectivity in polysubstituted systems.

A more versatile laboratory-scale method involves the conversion of an amino group to a hydroxyl group via a diazonium salt. This would entail starting with a 3-bromo-4-fluoro-2-aminobenzaldehyde precursor, converting the amine to a diazonium salt with nitrous acid, and subsequent hydrolysis by heating in an aqueous acidic solution to yield the desired phenol.

Synthesis of Key Precursors and Intermediates for the Compound Family

The efficient synthesis of the target molecule is highly dependent on the availability of key precursors. The preparation of these intermediates often involves standard, well-documented organic transformations.

3-Bromo-4-fluorophenol: This is a crucial intermediate. One synthetic route involves the deprotection of a silyl-protected precursor. For example, a dimethyl tert-butylsilyl protected 3-bromo-4-fluorophenol can be deprotected using tetrabutylammonium (B224687) fluoride (B91410) in THF to yield the desired product in high yield. guidechem.com Another approach is the hydrolysis of an acetyl-protected precursor, O-acetyl 3-bromo-4-fluorophenol, using a base like sodium hydroxide or diisopropylethylamine in methanol. guidechem.comchemicalbook.com

4-Fluoro-2-hydroxybenzaldehyde: This is another key intermediate, which can be brominated to give the final product. A common synthesis involves the ortho-formylation of 4-fluorophenol. echemi.com This can be achieved using magnesium methoxide (B1231860) and paraformaldehyde in methanol, followed by heating. echemi.com This compound, also known as 4-fluorosalicylaldehyde, is a valuable building block in its own right for the synthesis of various biologically active molecules. chemicalbook.com

| Precursor | Starting Material(s) | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-4-fluorophenol | O-acetyl 3-bromo-4-fluorophenol | Diisopropylethylamine, Methanol | Not specified | guidechem.com |

| 3-Bromo-4-fluorophenol | (3-bromo-4-fluorophenyl) acetate | 1. NaOH in EtOH/water; 2. HCl | Not specified | chemicalbook.com |

| 4-Fluoro-2-hydroxybenzaldehyde | 4-Fluorophenol | Magnesium methoxide, Paraformaldehyde, Methanol | Not specified | echemi.com |

| 3-Bromo-4-fluorobenzaldehyde (B1265969) | 4-Fluorobenzaldehyde | NaBr, HCl, NaOCl | ~91% | google.com |

| 3-Bromosalicylaldehyde | 2-Bromophenol | MgCl₂, Paraformaldehyde, Triethylamine, THF | 80-81% | orgsyn.org |

Ultrasonic-Assisted Synthesis Protocols in Halogenated Benzaldehyde (B42025) Production

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating chemical reactions and improving process efficiency. mdpi.comacs.org This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby enhancing mass transfer and reaction kinetics. mdpi.comhielscher.com In the context of halogenated benzaldehyde production, ultrasound offers a green and effective alternative to conventional methods, often leading to shorter reaction times, milder conditions, and higher yields. mdpi.comksu.edu.sa

A notable example is the ultrasonic-assisted synthesis of 3-bromo-4-fluorobenzaldehyde. patsnap.comgoogle.com In a typical procedure, 4-fluorobenzaldehyde is dissolved in a solvent like dichloromethane, and this solution is mixed with an aqueous solution of sodium bromide and hydrochloric acid. The dropwise addition of an oxidizing agent, such as sodium hypochlorite solution, is carried out under ultrasonic irradiation. patsnap.comgoogle.com The ultrasound facilitates the in-situ generation of the brominating agent and enhances its reaction with the aromatic ring. This method avoids the direct use of hazardous reagents like elemental bromine or chlorine. google.com

The benefits of sonochemistry are not limited to bromination. The principles have been applied to a wide range of organic transformations, including other halogenations and the synthesis of various heterocyclic compounds, demonstrating the broad applicability of this eco-friendly approach. mdpi.comrsc.org Research has shown that ultrasound can significantly reduce reaction times, in some cases from hours to minutes, while achieving excellent product yields. hielscher.com

Catalyst-Free and Green Chemistry Approaches in Halogenated Aromatic Synthesis

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that minimize or eliminate the use of catalysts, particularly those based on heavy metals. Catalyst-free approaches not only reduce the environmental burden but also simplify purification processes and lower production costs.

The aforementioned ultrasonic-assisted synthesis of 3-bromo-4-fluorobenzaldehyde serves as an excellent illustration of a catalyst-free process. google.com The reaction proceeds efficiently without the need for a specific catalyst to activate the reactants. The energy provided by the ultrasonic waves is sufficient to drive the reaction to completion. google.com This method highlights a green chemistry approach by utilizing readily available and less hazardous raw materials and avoiding toxic catalysts. google.com

Optimization of Reaction Conditions and Yields in Complex Substituted Benzaldehyde Synthesis

The optimization of reaction conditions is a critical step in the synthesis of complex substituted benzaldehydes to maximize product yield and purity while ensuring economic viability. Key parameters that are often fine-tuned include the molar ratios of reactants, reaction temperature, time, and the choice of solvent.

In the synthesis of 3-bromo-4-fluorobenzaldehyde via the ultrasonic-assisted, catalyst-free method, several embodiments have been reported to optimize the yield. patsnap.comgoogle.com The molar ratio of the reactants, particularly the brominating source (sodium bromide) and the oxidizing agent (sodium hypochlorite) relative to the starting material (4-fluorobenzaldehyde), has a direct impact on the efficiency of the reaction.

| Embodiment | Moles of 4-fluorobenzaldehyde | Moles of Sodium Bromide | Moles of Sodium Hypochlorite | Purity (%) | Yield (%) |

| 1 | 1 | 1.01 | 1.02 | 99.4 | 91.9 |

| 2 | 1 | 1.03 | 1.03 | - | - |

| 3 | 1 | 1 | 1.04 | 99.2 | 90.4 |

| Data derived from patent CN109912396B google.com |

The data demonstrates that slight variations in the stoichiometry can influence the final yield and purity of the product. For instance, a marginal excess of both sodium bromide and sodium hypochlorite appears to provide a high yield and purity. google.com Further optimization can involve adjusting the concentration of the reactants, the intensity of the ultrasonic irradiation, and the reaction temperature, which is typically maintained between 20-25°C in this specific synthesis. patsnap.comgoogle.com Post-reaction purification steps, such as crystallization, also play a crucial role in obtaining a high-purity final product. patsnap.com

Advanced Spectroscopic and Structural Characterization Techniques for 3 Bromo 4 Fluoro 2 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms in 3-Bromo-4-fluoro-2-hydroxybenzaldehyde can be determined.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The hydroxyl proton (OH) signal is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally appears between 5.0 and 12.0 ppm. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen would likely shift this signal further downfield.

The two aromatic protons on the benzene (B151609) ring will appear as doublets due to coupling with the adjacent fluorine atom. The proton at the C5 position is expected to resonate at a different frequency than the proton at the C6 position due to their different electronic environments influenced by the neighboring substituents (bromo, fluoro, and hydroxyl groups).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | 9.5 - 10.5 | Singlet |

| OH | 5.0 - 12.0 | Broad Singlet |

| Ar-H (C5) | 7.0 - 7.5 | Doublet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The aldehydic carbon (C=O) will be the most downfield signal, typically in the range of 190-200 ppm.

The aromatic carbons will appear in the region of 110-170 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom attached to the hydroxyl group (C2) will be shifted downfield, as will the carbon attached to the fluorine (C4). The carbon bearing the bromine atom (C3) will also have a characteristic chemical shift. The remaining aromatic carbons (C1, C5, and C6) will have shifts determined by the combined electronic effects of all substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| C-OH (C2) | 155 - 165 |

| C-F (C4) | 150 - 160 (doublet due to C-F coupling) |

| C-Br (C3) | 110 - 120 |

| C1 | 120 - 130 |

| C5 | 115 - 125 |

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. This signal will likely appear as a singlet, although long-range couplings to the aromatic protons may cause some broadening or fine splitting. The chemical shift of the fluorine signal will be influenced by the electronic environment of the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The broadening is a result of hydrogen bonding.

A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. The position of this band can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower frequencies, typically in the regions of 1000-1300 cm⁻¹ and 500-700 cm⁻¹, respectively.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C=O | Stretching | 1650 - 1700 (strong, sharp) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1300 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to produce strong signals. The C=O stretching vibration will also be observable, though it may be weaker than in the FT-IR spectrum. The C-Br and C-F stretching vibrations will also give rise to characteristic Raman signals.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of substituted benzaldehydes, GC-MS separates the analyte from a mixture, and the subsequent mass analysis provides a mass spectrum that serves as a molecular fingerprint. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The presence of bromine's characteristic isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic pattern, which is a key indicator for confirming the presence of a single bromine atom in the molecule. Analysis of the fragmentation patterns helps in elucidating the structure by identifying stable fragments formed through the loss of functional groups such as -CHO, -OH, Br, or F.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile derivatives of this compound, such as Schiff bases and metal complexes. nih.gov This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) are often employed, which typically generate protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is crucial for confirming the molecular weight of larger, more complex derivatives. For instance, in the characterization of a Schiff base derived from this compound, LC-MS would be used to verify the successful condensation reaction by confirming the mass of the resulting imine. nih.govbldpharm.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

For derivatives of substituted salicylaldehydes, single-crystal X-ray diffraction analysis reveals critical structural features. For example, studies on related Schiff bases have shown that the molecules are often nearly planar and can possess strong intramolecular hydrogen bonds, for instance between the phenolic hydroxyl group and the imine nitrogen atom. nih.gov In a study of the related compound 3-Bromo-2-hydroxybenzaldehyde, the molecule was found to be planar, with the crystal structure organized by weak intermolecular C-H···Br interactions and π-stacking. nih.gov Similar interactions would be expected to play a role in the crystal packing of this compound and its crystalline derivatives. The crystallographic data for 3-Bromo-2-hydroxybenzaldehyde is presented below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0282 (3) |

| b (Å) | 14.9715 (7) |

| c (Å) | 6.8472 (3) |

| β (°) | 108.907 (1) |

| Volume (ų) | 681.61 (5) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For aromatic aldehydes like this compound, the spectrum is characterized by absorption bands arising from π → π* and n → π* transitions associated with the benzene ring and the carbonyl group.

The formation of derivatives, especially Schiff bases and their metal complexes, significantly alters the UV-Vis spectrum. The condensation with a primary amine to form a Schiff base extends the conjugated π-system, typically causing a bathochromic (red) shift in the absorption maxima. nih.gov Upon coordination with a metal ion, new absorption bands may appear in the visible region. These are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of the resulting complex and provide evidence of its formation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. This data is used to calculate the empirical formula of a newly synthesized compound, which can then be compared with the theoretical formula to verify its purity and composition. For derivatives of this compound, such as a Schiff base ligand or a metal complex, elemental analysis is a critical step in characterization. derpharmachemica.comorientjchem.org A close agreement between the experimentally found percentages and the calculated values provides strong evidence for the proposed molecular formula and the success of the synthetic procedure. derpharmachemica.com

Molar Conductivity Measurements for Complex Formation Studies

Molar conductivity measurements are employed to determine the electrolytic nature of metal complexes in solution. This technique is particularly important when characterizing metal complexes derived from Schiff base ligands, which are themselves formed from this compound. The conductivity of a solution of the complex is measured and compared to established ranges for non-electrolytes, 1:1, 1:2, or 1:3 electrolytes. Low molar conductivity values typically indicate that the complex is a non-electrolyte, suggesting that the anions are coordinated to the metal center and not present as free ions in the solution. orientjchem.org Conversely, higher values suggest that some or all of the anions are not part of the primary coordination sphere. This information is crucial for correctly formulating the structure of the metal complex. orientjchem.org

Chemical Reactivity and Derivatization of 3 Bromo 4 Fluoro 2 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for a range of chemical modifications, including condensation, oxidation, and reduction reactions.

The carbonyl group of 3-bromo-4-fluoro-2-hydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff bases, characterized by the azomethine (-C=N-) group, are pivotal ligands in coordination chemistry.

The stability of these Schiff bases is often enhanced by the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. These ligands, particularly those that are bidentate or tetradentate, can chelate with various transition metal ions to form stable metal complexes. The electronic properties of the this compound moiety, influenced by the electron-withdrawing halogen atoms, can modulate the coordination properties and stability of the resulting metal complexes. These complexes have applications in catalysis and materials science. osti.govacs.orgwikipedia.orgresearchgate.net

| Reactant | Reagent | Product Type | Potential Metal Ions for Complexation |

|---|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | Schiff Base (Imine) | Co(II), Ni(II), Cu(II), Zn(II) |

| This compound | Diamine (e.g., Ethylenediamine) | Tetradentate Schiff Base Ligand | Mn(II), Fe(III), Cr(III) |

The aldehyde functionality can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds.

Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium(VI) oxide, converts the aldehyde group into a carboxylic acid. sphinxsai.com This reaction yields 3-bromo-4-fluoro-2-hydroxybenzoic acid, a useful intermediate for the synthesis of esters and amides. The reaction conditions must be controlled to avoid unwanted side reactions on the aromatic ring. dicp.ac.cn

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-bromo-4-fluoro-2-hydroxybenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity for aldehydes and ketones over other functional groups. cdnsciencepub.comugm.ac.idmasterorganicchemistry.comyoutube.com This reduction is a key step in syntheses requiring a hydroxymethyl group. science.gov

| Starting Material | Reaction Type | Typical Reagent | Product |

|---|---|---|---|

| This compound | Oxidation | Potassium Permanganate (KMnO₄) | 3-Bromo-4-fluoro-2-hydroxybenzoic acid |

| This compound | Reduction | Sodium Borohydride (NaBH₄) | 3-Bromo-4-fluoro-2-hydroxybenzyl alcohol |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and slightly acidic, allowing for reactions such as etherification and esterification, and it can be protected to direct reactivity to other parts of the molecule.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. researchgate.net This involves deprotonating the phenol (B47542) with a suitable base (e.g., potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is used to introduce a variety of alkyl or aryl groups, forming compounds such as 3-bromo-4-fluoro-2-alkoxybenzaldehydes. osti.govchemspider.com

Esterification: While phenols react slowly with carboxylic acids, they can be readily esterified using more reactive acylating agents like acid chlorides or acid anhydrides in the presence of a base. libretexts.orggoogle.comyoutube.com This reaction converts the hydroxyl group into an ester, yielding products such as 2-formyl-6-bromo-5-fluorophenyl acetate. This transformation is useful for modifying the electronic and steric properties of the molecule.

| Reaction Type | Typical Reagents | Product Type | Example Product Name |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Aryl Ether | 3-Bromo-4-fluoro-2-methoxybenzaldehyde |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Aryl Ester | 2-Formyl-6-bromo-5-fluorophenyl acetate |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites. rsc.org This is achieved by converting the hydroxyl group into a protecting group that is stable under specific reaction conditions but can be easily removed later. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, or silyl (B83357) ethers) and esters. The choice of protecting group depends on the conditions of the subsequent reaction steps and the required deprotection strategy.

Reactions Involving Halogen Substituents

The bromine and fluorine atoms attached to the aromatic ring offer further opportunities for derivatization, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

The bromine atom is particularly useful in palladium-catalyzed cross-coupling reactions. wikipedia.orgnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, replacing the bromine with an alkyl, alkenyl, or aryl group. organic-chemistry.orglibretexts.orgnih.govresearchgate.net

Heck Reaction: Coupling with an alkene to form a substituted alkene. organic-chemistry.orgnih.govmdpi.comresearchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. rsc.orgacs.org

The fluorine atom is generally less reactive than bromine in these cross-coupling reactions. However, the C-F bond can be activated under specific conditions. Fluorine's high electronegativity makes the attached carbon atom susceptible to nucleophilic aromatic substitution (SNAr), especially given the presence of the electron-withdrawing aldehyde group ortho to the fluorine. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com In SNAr reactions, a strong nucleophile can displace the fluoride (B91410) ion. The general reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to their reactivity in SN1 and SN2 reactions. science.govyoutube.com

| Halogen Site | Reaction Type | Typical Reagents | Result |

|---|---|---|---|

| Bromine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Formation of a biaryl compound |

| Bromine | Heck Reaction | Alkene, Pd catalyst, Base | Formation of a substituted alkene |

| Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOCH₃) | Displacement of fluoride by the nucleophile |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of this compound, the fluorine atom at the C4 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent aldehyde group (-CHO) at C1 and, to a lesser extent, the bromine atom at C3.

The general mechanism of an SNAr reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group, in this case, the fluoride ion, restores the aromaticity of the ring. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

Detailed research findings on analogous fluorinated benzaldehyde (B42025) derivatives indicate that a variety of nucleophiles can be employed to displace the activated fluorine atom. These include alkoxides, phenoxides, thiophenoxides, and amines. For instance, the reaction with sodium methoxide (B1231860) would be expected to yield 3-bromo-4-methoxy-2-hydroxybenzaldehyde.

| Nucleophile | Expected Product | Typical Reaction Conditions |

| Sodium Methoxide (NaOCH₃) | 3-Bromo-4-methoxy-2-hydroxybenzaldehyde | Methanol, reflux |

| Sodium Phenoxide (NaOPh) | 3-Bromo-4-phenoxy-2-hydroxybenzaldehyde | DMF, 100-120 °C |

| Pyrrolidine | 3-Bromo-4-(pyrrolidin-1-yl)-2-hydroxybenzaldehyde | DMSO, 80-100 °C |

| Sodium Thiophenoxide (NaSPh) | 3-Bromo-4-(phenylthio)-2-hydroxybenzaldehyde | DMF, rt to 60 °C |

This is an interactive data table based on expected reactivity patterns.

The presence of the hydroxyl group at C2 can influence the reaction's outcome. Intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen can affect the electron-withdrawing capacity of the aldehyde. Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide, which can alter the electronic properties of the ring and potentially compete as a nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures.

This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or a boronic ester, with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to occur selectively at the C-Br bond, leaving the C-F bond intact. This chemoselectivity is due to the greater reactivity of aryl bromides compared to aryl fluorides in the oxidative addition step of the catalytic cycle.

| Arylboronic Acid | Expected Product | Typical Catalyst/Base System |

| Phenylboronic Acid | 4-Fluoro-2-hydroxy-[1,1'-biphenyl]-3-carbaldehyde | Pd(PPh₃)₄ / Na₂CO₃ |

| 4-Methoxyphenylboronic Acid | 4-Fluoro-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde | Pd(dppf)Cl₂ / K₃PO₄ |

| Thiophene-2-boronic Acid | 4-Fluoro-2-hydroxy-3-(thiophen-2-yl)benzaldehyde | Pd(OAc)₂ / SPhos / K₂CO₃ |

| 3-Pyridinylboronic Acid | 4-Fluoro-2-hydroxy-3-(pyridin-3-yl)benzaldehyde | Pd₂(dba)₃ / XPhos / Cs₂CO₃ |

This is an interactive data table illustrating potential Suzuki-Miyaura coupling products.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The presence of the aldehyde and hydroxyl functionalities requires careful optimization of the reaction conditions to avoid undesired transformations, such as catalyst poisoning or side reactions involving these groups.

Regioselective Transformations and Synthetic Challenges

The presence of multiple reactive sites on the this compound ring presents both opportunities for diverse functionalization and significant challenges in achieving regioselectivity. The directing effects of the substituents play a critical role in determining the outcome of various chemical transformations.

A key synthetic challenge lies in the selective manipulation of one functional group in the presence of others. For example, protecting group strategies may be necessary to prevent the hydroxyl or aldehyde groups from interfering with reactions targeting the C-Br or C-F bonds. The acidic nature of the phenolic hydroxyl group can complicate reactions that employ strong bases.

Another challenge is the potential for competing reaction pathways. For instance, under certain conditions, a strong nucleophile could potentially displace the bromine atom in addition to or instead of the fluorine atom in an SNAr reaction, although displacement of fluorine is generally more facile in activated systems. Similarly, in palladium-catalyzed reactions, while the C-Br bond is significantly more reactive, harsh conditions could potentially lead to the activation of the C-F bond.

Research Applications and Contributions to Advanced Materials and Bioactive Molecules

Advanced Functional Materials Development

Polymeric Materials (e.g., Polyazomethines, Poly(Schiff Base)s)

While direct studies detailing the synthesis of polyazomethines and poly(Schiff base)s specifically from 3-Bromo-4-fluoro-2-hydroxybenzaldehyde are not extensively documented in publicly available research, the general chemical reactivity of substituted salicylaldehydes strongly supports its potential as a valuable monomer in the production of these advanced polymeric materials. The formation of the characteristic azomethine (-CH=N-) linkage through the condensation reaction of an aldehyde with a primary amine is a well-established route to these polymers.

Polyazomethines and poly(Schiff base)s are known for their remarkable properties, including high thermal stability, mechanical strength, and interesting optoelectronic characteristics. The incorporation of bromine and fluorine atoms, along with a hydroxyl group, into the polymer backbone via the use of this compound as a precursor would be expected to impart unique functionalities. The presence of the halogen atoms can enhance flame retardancy and modify the electronic properties of the resulting polymer. The hydroxyl group can participate in intramolecular hydrogen bonding, which can influence the polymer's conformation and, consequently, its physical and chemical properties.

The synthesis of such polymers would typically involve the polycondensation of this compound with various aromatic or aliphatic diamines. The choice of the diamine co-monomer would allow for the fine-tuning of the final polymer's properties, such as solubility, thermal stability, and charge transport characteristics.

Below is a representative table of diamine monomers that could potentially be used in the synthesis of poly(Schiff base)s with this compound, along with the expected properties of the resulting polymers.

| Diamine Monomer | Expected Polymer Properties |

| p-Phenylenediamine | High thermal stability, rigidity, potential for liquid crystalline behavior. |

| 4,4'-Oxydianiline | Increased flexibility and solubility compared to p-phenylenediamine-based polymers. |

| 4,4'-(Hexafluoroisopropylidene)dianiline | Enhanced solubility in organic solvents, improved thermal stability, and potentially altered electronic properties due to the -CF3 groups. |

| 1,6-Hexanediamine | Aliphatic spacer would lead to a more flexible polymer with a lower glass transition temperature. |

Exploration of Nonlinear Optical Properties

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical limiting. Organic materials, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, have emerged as promising candidates for NLO applications.

Schiff bases and their polymeric derivatives, such as polyazomethines, are a class of organic materials that have been investigated for their NLO properties. The delocalized π-electron system along the polymer backbone, coupled with the potential for intramolecular charge transfer, can give rise to large third-order NLO susceptibilities (χ(3)).

While there is a lack of specific research on the NLO properties of polymers derived directly from this compound, the structural features of this molecule suggest that its incorporation into a polymer chain could lead to materials with interesting NLO characteristics. The bromine and fluorine atoms are electron-withdrawing, while the hydroxyl group is electron-donating. This electronic arrangement within the monomer unit could enhance the intramolecular charge transfer upon photoexcitation, a key factor for high NLO response.

The Z-scan technique is a common method used to measure the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2) of materials, from which the third-order NLO susceptibility can be determined. Studies on structurally related Schiff bases and polymers have demonstrated their potential as NLO materials. For instance, the introduction of different substituents on the aromatic rings of Schiff base polymers has been shown to modulate their NLO response.

The table below summarizes the typical range of third-order NLO susceptibility values observed for various classes of organic polymers, providing a context for the potential performance of polymers derived from this compound.

| Polymer Class | Typical χ(3) range (esu) |

| Polyacetylenes | 10⁻¹² - 10⁻¹⁰ |

| Polythiophenes | 10⁻¹¹ - 10⁻⁹ |

| Poly(p-phenylene vinylene)s | 10⁻¹² - 10⁻⁸ |

| Polyazomethines | 10⁻¹¹ - 10⁻⁹ |

Building Block for Agro-Chemical Synthesis

The halogenated benzaldehyde (B42025) derivative, 3-bromo-4-fluorobenzaldehyde (B1265969), a compound structurally related to this compound, is a known and important intermediate in the synthesis of various agrochemicals, particularly pyrethroid insecticides. innospk.comgoogle.com Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins (B594832) found in chrysanthemum flowers.

The synthesis of potent pyrethroids such as cyfluthrin (B156107) and flumethrin (B136387) often involves multi-step chemical processes where 3-bromo-4-fluorobenzaldehyde serves as a key building block. google.com The presence of both bromine and fluorine atoms on the aromatic ring is crucial for the biological activity and metabolic stability of the final insecticidal product.

Given this precedent, it is highly probable that this compound also finds application as a valuable precursor in the agrochemical industry. The additional hydroxyl group could be utilized as a reactive handle for further chemical modifications or could influence the biological activity of the resulting agrochemical. For instance, it could be a precursor for the synthesis of novel herbicides, fungicides, or insecticides with potentially improved efficacy or different modes of action.

The following table lists some pyrethroid insecticides and the key benzaldehyde intermediates used in their synthesis, highlighting the importance of halogenated benzaldehydes in this field.

| Pyrethroid Insecticide | Key Benzaldehyde Intermediate |

| Cyfluthrin | 3-bromo-4-fluorobenzaldehyde innospk.com |

| Flumethrin | 3-bromo-4-fluorobenzaldehyde google.com |

| Deltamethrin | 3-phenoxybenzaldehyde |

| Permethrin | 3-phenoxybenzaldehyde |

Probing Enzyme Mechanisms

A related compound, 3-Bromo-4-hydroxybenzaldehyde, has been identified as a fluorescence probe capable of detecting the presence of hydroxyl groups in biological systems. biosynth.com Furthermore, it has demonstrated potent inhibitory activity against the enzyme benzoyl peroxide reductase. biosynth.com This suggests that this compound, with its similar structural motifs, could also be developed as a fluorescent probe to study enzyme active sites or as a potential enzyme inhibitor. The fluorine atom could serve as a sensitive NMR probe to monitor the binding and interaction of the molecule with an enzyme.

Another related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has been shown to protect skin cells from oxidative damage by modulating enzyme pathways, specifically the Nrf2/HO-1 pathway. nih.gov It has also been found to inhibit macrophage infiltration, a process involving various enzymes. These findings underscore the potential for halogenated and hydroxylated benzaldehydes to interact with and modulate the activity of biological enzyme systems.

The unique combination of a reactive aldehyde group, a hydroxyl group, and two different halogen atoms in this compound makes it an attractive candidate for the design of specific enzyme probes and inhibitors. The aldehyde can react with nucleophilic residues in an enzyme's active site, while the substituted aromatic ring can provide specificity through various non-covalent interactions.

The table below provides examples of how substituted benzaldehydes and related compounds have been used to probe enzyme mechanisms.

| Compound | Application in Enzyme Studies |

| 3-Bromo-4-hydroxybenzaldehyde | Fluorescence probe for hydroxyl groups; inhibitor of benzoyl peroxide reductase. biosynth.com |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Modulator of enzyme pathways involved in oxidative stress (Nrf2/HO-1). nih.gov |

| Pyridoxal 5'-phosphate (a vitamin B6 derivative with an aldehyde group) | Coenzyme for a wide variety of enzymatic reactions, including transamination and decarboxylation. |

| Fluorinated Substrates | Used to study enzyme mechanisms and stereochemistry using ¹⁹F NMR spectroscopy. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of halogenated benzaldehydes exist, future research will likely focus on the development of more sustainable and efficient synthetic routes to 3-Bromo-4-fluoro-2-hydroxybenzaldehyde. Green chemistry principles are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Future research in this area could include:

Catalytic Halogenation: Exploring selective, late-stage C-H functionalization to introduce the bromo and fluoro groups onto a 2-hydroxybenzaldehyde scaffold. This would be a more atom-economical approach compared to traditional methods that may involve multiple steps of protection and deprotection.

Flow Chemistry: Utilizing microreactor technology for the synthesis of this compound could offer enhanced safety, better reaction control, and easier scalability. researchgate.netrsc.org Continuous flow processes can be particularly advantageous for handling hazardous reagents often used in halogenation reactions. rsc.org

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally benign processes.

Solvent-Free and Water-Based Syntheses: Investigating reaction conditions that eliminate the need for volatile organic solvents aligns with the principles of green chemistry and can simplify product purification. rjpn.orgacs.org

| Synthetic Approach | Potential Advantages |

| Catalytic C-H Functionalization | High atom economy, reduced waste |

| Flow Chemistry | Enhanced safety, improved control, scalability |

| Biocatalysis | High selectivity, mild reaction conditions |

| Solvent-Free/Water-Based | Reduced environmental impact, simplified purification |

Integration of Advanced Spectroscopic Techniques for Real-time Monitoring and Reaction Progress

To optimize the synthesis of this compound and its subsequent transformations, the integration of advanced spectroscopic techniques for real-time, in-situ monitoring is a significant emerging trend. Process Analytical Technology (PAT) tools can provide valuable insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved yield, purity, and process understanding.

Future research directions in this domain may involve:

In-situ NMR and IR Spectroscopy: The use of flow cells and probes for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can enable continuous monitoring of reactant consumption and product formation. magritek.com

Mass Spectrometry: Online mass spectrometry can be a powerful tool for identifying reaction intermediates and byproducts, aiding in mechanistic studies and process optimization. acs.orgnih.gov

Raman Spectroscopy: This technique is well-suited for monitoring reactions in aqueous and solvent-based systems and can provide information on the vibrational modes of molecules, allowing for the tracking of specific functional group transformations.

Expanded Computational Modeling for Structure-Reactivity Relationships and Drug Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, as well as for designing new derivatives with desired biological activities.

Key areas for future computational research include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, spectroscopic properties, and reactivity of the molecule. nih.gov This can help in understanding its reaction mechanisms and predicting its behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activities. jmaterenvironsci.comnih.govleidenuniv.nl These models can then be used to virtually screen new compounds and prioritize them for synthesis and experimental testing.

Molecular Docking and Dynamics Simulations: These techniques can be employed to predict the binding interactions of this compound derivatives with biological targets such as enzymes and receptors. This is a crucial step in rational drug design. nih.gov

Exploration of New Catalytic Transformations Involving the Compound

The presence of multiple reactive sites—the aldehyde, the hydroxyl group, and the carbon-halogen bonds—makes this compound a versatile building block for further chemical transformations. Future research will likely explore new catalytic methods to selectively functionalize this compound.

Promising avenues for investigation include:

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov This would allow for the introduction of a wide variety of substituents, leading to a diverse library of derivatives.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring, guided by the existing substituents, could provide novel and efficient routes to more complex molecules.

Organocatalysis: The use of small organic molecules as catalysts for reactions involving the aldehyde or hydroxyl group can offer mild and selective transformations.

| Reaction Type | Potential Application |

| Palladium-Catalyzed Cross-Coupling | Synthesis of diverse derivatives for screening |

| C-H Activation | Efficient and novel functionalization pathways |

| Organocatalysis | Mild and selective transformations |

Discovery of Novel Biological and Material Applications for this compound Derivatives

The ultimate goal of much of the research on this compound will be the discovery of new applications for its derivatives in medicine and materials science. The unique combination of functional groups suggests potential in several areas.

Future research into applications could focus on:

Medicinal Chemistry: Substituted benzaldehydes and salicylaldehydes have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ufc.brnews-medical.netmdpi.comnih.govresearchgate.netnih.govresearchgate.net Derivatives of this compound could be synthesized and screened for a variety of therapeutic targets. The halogen substituents can enhance biological activity and modulate pharmacokinetic properties. researchgate.net

Agrochemicals: The structural motifs present in this compound are also found in some pesticides. New derivatives could be explored for their potential as herbicides, insecticides, or fungicides.

Functional Materials: The aromatic and functionalized nature of the molecule makes it a potential building block for the synthesis of polymers, dyes, and other functional materials. ossila.com For instance, salicylaldehyde (B1680747) derivatives are used in the synthesis of ligands for metal complexes with interesting optical or catalytic properties.

Q & A

What are the optimal synthetic routes for 3-Bromo-4-fluoro-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves halogenation and functional group protection. A plausible method includes:

- Bromination : Reacting 4-fluoro-2-hydroxybenzaldehyde with bromine in a controlled environment (e.g., dichloromethane at 0–5°C) to minimize side reactions like over-halogenation .

- Purification : Post-reaction neutralization (pH adjustment) and recrystallization from toluene to isolate the product .

- Key Parameters : Temperature control (<5°C) and inert atmosphere (N₂/Ar) prevent decomposition of sensitive intermediates .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂, DCM, 0°C | 65–70 | >90 |

| Purification | Toluene, reflux | 85–90 | >95 |

How can researchers resolve discrepancies in spectroscopic data for structural confirmation?

Advanced Research Question

Contradictions in NMR or IR spectra (e.g., unexpected peaks) may arise from tautomerism or residual solvents. Methodological approaches include:

- Multi-Technique Validation : Combine ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups (aldehyde, hydroxyl) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve ambiguities in stereochemistry or substituent positioning .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to identify tautomeric forms .

What strategies mitigate side reactions during functionalization of this compound?

Advanced Research Question

The aldehyde and hydroxyl groups are reactive; undesired pathways (e.g., oxidation or dimerization) can be minimized by:

- Protection/Deprotection : Temporarily protect the aldehyde as an acetal or the hydroxyl as a silyl ether during bromine/fluorine substitution .

- Catalytic Control : Use Pd catalysts for selective cross-coupling reactions (e.g., Suzuki-Miyaura) to preserve the aldehyde functionality .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce nucleophilic side reactions .

How does the electronic environment of this compound influence its reactivity in organometallic reactions?

Basic Research Question

The electron-withdrawing bromo and fluoro substituents deactivate the aromatic ring, directing electrophilic attacks to specific positions:

- Meta-Directing Effects : Fluorine’s strong -I effect directs electrophiles to the meta position relative to the hydroxyl group.

- Grignard Reagent Compatibility : The aldehyde reacts with organomagnesium reagents (e.g., MeMgBr) to form secondary alcohols, but excess reagent may reduce the bromo group .

Data Table :

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Aldol Condensation | Acetone, base | α,β-Unsaturated aldehyde | 50–60 |

| Suzuki Coupling | Pd(PPh₃)₄, Boronic acid | Biaryl derivative | 70–75 |

What computational tools predict the regioselectivity of derivatization reactions for this compound?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic attacks:

- HOMO/LUMO Analysis : The aldehyde group’s LUMO dominates reactivity, making it susceptible to nucleophilic additions .

- Docking Studies : For biological applications, molecular docking (AutoDock Vina) predicts interactions with enzyme active sites, guiding derivative design .

How can crystallization challenges be addressed for X-ray diffraction studies?

Basic Research Question

Poor crystal growth is common due to the compound’s planar structure. Solutions include:

- Solvent Screening : Use mixed solvents (e.g., EtOH:H₂O) for slow evaporation.

- Seeding : Introduce microcrystals from prior batches to induce nucleation .

- Cryocooling : Stabilize crystals at 100 K during data collection to minimize radiation damage .

What analytical techniques quantify trace impurities in synthesized batches?

Advanced Research Question

HPLC-MS (reverse-phase C18 column) with UV detection (λ = 254 nm) identifies impurities like unreacted bromine precursors or oxidation byproducts. Calibration curves using spiked standards achieve detection limits of 0.1% .

Why do conflicting literature reports exist about the compound’s solubility, and how can this be resolved?

Advanced Research Question

Discrepancies arise from varying purity grades or measurement conditions. Standardize protocols:

- Temperature Control : Report solubility at 25°C ± 0.5°C.

- Purity Criteria : Use ≥99% pure samples (validated by HPLC) for reproducibility .

- Solvent Polarity : Test in a range (e.g., hexane to DMSO) to map solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.